molecular formula C9H18N2 B11940771 Bicyclo[3.2.2]nonane-1,5-diamine

Bicyclo[3.2.2]nonane-1,5-diamine

Cat. No.: B11940771
M. Wt: 154.25 g/mol
InChI Key: FFJAALHSZDOICJ-UHFFFAOYSA-N
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Description

Bicyclo[322]nonane-1,5-diamine is an organic compound with the molecular formula C9H18N2 It is a bicyclic amine featuring a unique structure that consists of two nitrogen atoms positioned at the 1 and 5 positions of the bicyclo[322]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.2]nonane-1,5-diamine can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction of suitable dienophiles with 1,3-cycloheptadiene, followed by subsequent functionalization to introduce the amine groups. High-pressure cycloaddition and thermal cycloreversion procedures have also been employed to prepare related bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to achieve high yields and purity, along with the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.2]nonane-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce different amine derivatives.

Scientific Research Applications

Bicyclo[3.2.2]nonane-1,5-diamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism by which bicyclo[3.2.2]nonane-1,5-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane: A related bicyclic compound with a different ring structure.

    Bicyclo[3.3.1]nonan-9-one: Another bicyclic compound with a ketone functional group.

    3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A similar compound with additional methyl groups and nitrogen atoms.

Uniqueness

Bicyclo[3.2.2]nonane-1,5-diamine is unique due to its specific ring structure and the positioning of the amine groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

Bicyclo[3.2.2]nonane-1,5-diamine is a bicyclic organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article explores its biological properties, particularly its antiprotozoal effects, synthesis methods, and comparative structural analysis.

Structural Characteristics

This compound features two amine functional groups at the 1 and 5 positions of the bicyclic framework. This arrangement influences its chemical reactivity and biological properties significantly. The compound's three-dimensional structure allows for diverse interactions with biological targets, which is crucial for its activity against various pathogens, particularly protozoan parasites.

Antiprotozoal Properties

Research has demonstrated that this compound exhibits notable antiprotozoal activity, particularly against Plasmodium falciparum, the causative agent of malaria. Some derivatives of this compound have shown submicromolar inhibitory concentrations (IC50) against this pathogen, indicating potent biological effects.

Table 1: Antiprotozoal Activity of this compound Derivatives

CompoundTarget PathogenIC50 (µM)Reference
This compoundP.falciparum NF540.023 - 0.694
3-Azabicyclo-nonaneP.falciparum K10.051 - 0.094
Pyrimethamine (control)P.falciparum K10.017

These findings suggest that structural modifications can enhance the efficacy of bicyclic compounds against malaria, with certain derivatives outperforming established treatments like pyrimethamine.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors within the protozoan cells. The binding affinity and the resultant modulation of these targets lead to various biological outcomes, including inhibition of parasite growth and replication.

Synthesis Methods

Several synthetic approaches have been developed to produce this compound and its derivatives:

  • Reduction Reactions : This method often involves the reduction of precursors like diaza-bicyclo compounds.
  • Substitution Reactions : The amine groups can participate in nucleophilic substitution reactions to introduce various substituents that may enhance biological activity.
  • Oxidation : The compound can be oxidized to yield imines or other derivatives that may also exhibit biological activity.

Table 2: Common Synthetic Routes for this compound

Reaction TypeDescriptionKey Reagents
ReductionConverts precursors into bicyclic aminesLithium aluminum hydride
SubstitutionIntroduces substituents on amine groupsHalides or electrophiles
OxidationForms imines or oxidized derivativesPotassium permanganate

Comparative Analysis with Related Compounds

This compound shares similarities with other bicyclic compounds in terms of structure and potential applications in drug design:

Table 3: Comparison of Bicyclic Compounds

Compound NameStructure TypeUnique Features
Bicyclo[3.3.1]nonaneBicyclicDifferent bridgehead atoms; drug design potential
1-Aminobicyclo[3.3.0]octaneBicyclicExhibits different reactivity due to cyclic structure
Bicyclo[4.4.0]decaneBicyclicLarger ring system; potential for complex interactions

The distinct arrangement of nitrogen atoms in this compound contributes to its unique steric effects and reactivity compared to these related compounds.

Case Studies

Recent studies have highlighted the effectiveness of bicyclo[3.2.2]nonane derivatives in clinical settings:

  • Study on Antimalarial Activity : A series of synthesized azabicyclo-nonanes were tested against P.falciparum, showing IC50 values comparable to existing treatments.
    • Findings : Compounds with specific substituents exhibited enhanced activity and selectivity against malaria strains.
  • Mechanistic Investigations : Research focused on understanding how structural variations influence binding affinity to target enzymes involved in protozoan metabolism.
    • Results : Certain configurations led to increased inhibition rates, suggesting pathways for further drug development.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

bicyclo[3.2.2]nonane-1,5-diamine

InChI

InChI=1S/C9H18N2/c10-8-2-1-3-9(11,6-4-8)7-5-8/h1-7,10-11H2

InChI Key

FFJAALHSZDOICJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(C1)(CC2)N)N

Origin of Product

United States

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